Molecular Weight Advantage vs. N‑Phenyl Derivative: Rule‑of‑Three Compliance for Fragment‑Based Screening
The target compound (MW 284.3 g mol⁻¹) is 76.1 Da lighter than its closest catalogued analog, N‑Phenyl‑2‑(2‑p‑tolyloxy‑acetylamino)‑benzamide (MW 360.4 g mol⁻¹) . This places the target compound fully within the Rule‑of‑Three cut‑off (≤300 Da) for fragment‑based library design, while the N‑phenyl variant exceeds it by 20%, disqualifying it from fragment‑leaning collections [1].
| Evidence Dimension | Molecular weight compliance with fragment-based screening guidelines |
|---|---|
| Target Compound Data | 284.3 g mol⁻¹ (C₁₆H₁₆N₂O₃) |
| Comparator Or Baseline | N‑Phenyl‑2‑(2‑p‑tolyloxy‑acetylamino)‑benzamide: 360.4 g mol⁻¹ (C₂₂H₂₀N₂O₃) |
| Quantified Difference | Δ 76.1 g mol⁻¹ (26.8% lighter) |
| Conditions | Calculated exact mass and molecular formula comparison |
Why This Matters
A 27% lower molecular weight directly determines eligibility for fragment‑based screening libraries, and it correlates with improved passive permeability and aqueous solubility in early‑phase drug discovery.
- [1] Congreve, M. et al. A ‘Rule of Three’ for fragment‑based lead discovery? Drug Discovery Today 2003, 8, 876‑877. View Source
